molecular formula C13H10FNO2 B6373611 4-(3-Aminocarbonylphenyl)-2-fluorophenol CAS No. 1261945-10-1

4-(3-Aminocarbonylphenyl)-2-fluorophenol

Cat. No.: B6373611
CAS No.: 1261945-10-1
M. Wt: 231.22 g/mol
InChI Key: IIEFFZRQJXRIMH-UHFFFAOYSA-N
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Description

4-(3-Aminocarbonylphenyl)-2-fluorophenol is an organic compound that features a phenyl ring substituted with an aminocarbonyl group at the 3-position and a fluorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminocarbonylphenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor phenol, followed by reduction to introduce the aminocarbonyl group. The fluorine atom can be introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminocarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

4-(3-Aminocarbonylphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(3-Aminocarbonylphenyl)-2-fluorophenol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the aminocarbonyl group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminocarbonylphenyl)-3-fluorophenol: Similar structure but with the fluorine atom at the 3-position.

    4-(3-Aminocarbonylphenyl)-4-fluorophenol: Fluorine atom at the 4-position.

    4-(3-Aminocarbonylphenyl)-2-chlorophenol: Chlorine atom instead of fluorine.

Uniqueness

4-(3-Aminocarbonylphenyl)-2-fluorophenol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the aminocarbonyl and fluorophenol functionalities provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-7-9(4-5-12(11)16)8-2-1-3-10(6-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEFFZRQJXRIMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684252
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-10-1
Record name 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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